molecular formula C10H22N2 B1308973 (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine CAS No. 876716-01-7

(1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine

Cat. No.: B1308973
CAS No.: 876716-01-7
M. Wt: 170.3 g/mol
InChI Key: YOGRGJFVVOUGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound formally designated as N-methyl-1-(1-propan-2-ylpiperidin-3-yl)methanamine. This nomenclature reflects the molecular architecture consisting of a piperidine ring substituted at the 1-position with an isopropyl group and at the 3-position with a methylene bridge connecting to a methylamine functionality. The Chemical Abstracts Service registry number for this compound is 876716-01-7, providing a unique identifier for chemical database searches and regulatory documentation.

The compound exhibits multiple synonymous designations reflecting different naming conventions and structural perspectives. Alternative systematic names include 1-(1-isopropylpiperidin-3-yl)-N-methylmethanamine and methyl({[1-(propan-2-yl)piperidin-3-yl]methyl})amine. Commercial and research databases also recognize the compound under various trade designations including AKOS P-2123615, OTAVA-BB 1129452, and VITAS-BB TBB011791. The molecular formula C₁₀H₂₂N₂ corresponds to a molecular weight of 170.30 grams per mole, distinguishing it from structurally related isomeric compounds.

Table 1: Nomenclature and Identification Data

Parameter Value
IUPAC Name N-methyl-1-(1-propan-2-ylpiperidin-3-yl)methanamine
CAS Registry Number 876716-01-7
Molecular Formula C₁₀H₂₂N₂
Molecular Weight 170.30 g/mol
InChI Key YOGRGJFVVOUGCH-UHFFFAOYSA-N
SMILES CC(C)N1CCCC(C1)CNC

The structural complexity of this compound necessitates careful attention to positional designations and stereochemical considerations in nomenclature. The piperidine ring numbering system follows standard conventions with the nitrogen atom designated as position 1, and the isopropyl and methylene-methylamine substituents positioned at the 1 and 3 positions respectively. The International Chemical Identifier string InChI=1S/C10H22N2/c1-9(2)12-6-4-5-10(8-12)7-11-3/h9-11H,4-8H2,1-3H3 provides a complete structural representation suitable for database searches and computational applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by the conformational preferences of the piperidine ring system and the spatial orientation of the N-isopropyl and 3-methylaminomethyl substituents. Piperidine rings characteristically adopt chair conformations to minimize steric strain and optimize molecular stability. The six-membered saturated ring system exhibits a trigonal coordination at the nitrogen atom, facilitating optimal bond angles and minimizing torsional strain throughout the molecular framework.

Conformational analysis reveals that the piperidine ring preferentially adopts a chair conformation with equatorial positioning of bulky substituents to minimize axial-axial interactions. The isopropyl group at the 1-position typically occupies an equatorial-like orientation relative to the piperidine ring plane, reducing steric congestion with adjacent hydrogen atoms and carbon substituents. Nuclear magnetic resonance coupling constant analysis provides experimental evidence for conformational preferences, with large coupling constants (typically 8-10 Hz) indicating anti-diaxial proton relationships and smaller coupling constants (3-4 Hz) suggesting gauche orientations.

Temperature-dependent nuclear magnetic resonance spectroscopy studies of related N-substituted piperidine compounds demonstrate conformational flexibility and exchange processes. The activation parameters for conformational interconversion typically range from 50-70 kilojoules per mole, indicating moderate barriers to ring inversion and substituent rotation. The 3-methylaminomethyl substituent exhibits rotational freedom about the carbon-carbon and carbon-nitrogen bonds, generating multiple conformational states that contribute to the overall molecular flexibility.

Table 2: Conformational Parameters

Structural Feature Preferred Conformation Coupling Constants
Piperidine Ring Chair J = 8-10 Hz (anti)
N-Isopropyl Group Equatorial J = 3-4 Hz (gauche)
3-Methylaminomethyl Extended Variable

Computational studies using density functional theory calculations support experimental conformational assignments and provide detailed geometric parameters. The calculated bond lengths, bond angles, and dihedral angles align closely with experimental nuclear magnetic resonance and crystallographic data when available. The preferred conformational ensemble demonstrates that the compound maintains structural integrity while preserving sufficient flexibility for potential biological interactions and receptor binding activities.

Crystallographic Data and Stereochemical Considerations

Crystallographic analysis of piperidine derivatives provides crucial insights into solid-state molecular geometry and intermolecular interactions. While specific single-crystal X-ray diffraction data for this compound may be limited, related piperidine compounds exhibit characteristic crystallographic patterns that inform structural understanding. Piperidine-containing molecules typically crystallize in common space groups such as P2₁/c (monoclinic) or C222₁ (orthorhombic), depending on molecular symmetry and packing efficiency considerations.

The stereochemical complexity of this compound arises from the presence of the chiral center at the 3-position of the piperidine ring, where the methylaminomethyl substituent is attached. The absolute configuration at this stereocenter significantly influences molecular properties, biological activity, and crystallographic behavior. Chiral piperidine derivatives often exhibit enantioselective crystallization patterns, with different enantiomers adopting distinct crystal structures and unit cell parameters.

Intermolecular interactions in piperidine crystal structures commonly involve hydrogen bonding between nitrogen atoms and hydroxyl or amine functionalities. The methylamine substituent in this compound can participate in hydrogen bond formation, influencing crystal packing and thermal stability. Typical hydrogen bond distances range from 2.7 to 3.2 Angstroms, with bond angles approaching linearity for optimal interaction strength.

Table 3: Representative Crystallographic Parameters for Related Piperidine Compounds

Parameter Typical Range Units
Space Group P2₁/c, C222₁ -
Unit Cell Volume 1500-2000 Ų
Density 1.1-1.3 g/cm³
Hydrogen Bond Distance 2.7-3.2 Å
Bond Angles 108-112° degrees

The thermal behavior of piperidine crystals demonstrates moderate stability with melting points typically ranging from 60 to 200 degrees Celsius, depending on molecular weight and intermolecular interactions. Differential scanning calorimetry and thermogravimetric analysis provide quantitative thermal stability data essential for pharmaceutical development and storage considerations. The crystallographic database analysis reveals that substituted piperidines exhibit systematic trends in unit cell parameters correlated with substituent size and electronic properties, enabling predictive modeling of crystal structures for related compounds.

Single-crystal X-ray diffraction methodology employs synchrotron radiation or conventional copper or molybdenum sources to achieve atomic-resolution structural determination. Data collection protocols typically involve low-temperature measurements (100-200 Kelvin) to minimize thermal motion and enhance diffraction quality. Structure refinement procedures utilize least-squares methods with anisotropic displacement parameters for non-hydrogen atoms, achieving reliability factors below 5% for high-quality crystal structures. The resulting atomic coordinates and thermal parameters provide definitive geometric information essential for understanding molecular behavior and designing related chemical entities.

Properties

IUPAC Name

N-methyl-1-(1-propan-2-ylpiperidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)12-6-4-5-10(8-12)7-11-3/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGRGJFVVOUGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424391
Record name (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876716-01-7
Record name (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine, also known as a piperidine derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is structurally related to neurotransmitters and has been studied for its interactions with various biological targets, including receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound may act as an agonist or antagonist for neurotransmitter receptors, influencing signaling pathways critical for various physiological processes.
  • Enzyme Interaction : It can inhibit or activate enzymes involved in metabolic pathways, affecting cellular functions such as proliferation and apoptosis.

Biological Activities

Research has indicated several key biological activities associated with this compound:

  • Anticancer Properties : Studies have shown that piperidine derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in tumor cells, suggesting potential use in cancer therapy .
  • Neuroprotective Effects : Given its structural similarity to neurotransmitters, this compound may modulate neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives of piperidine have shown promising results against bacterial strains, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, including this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveModulates neurotransmitter systems
AntimicrobialEffective against various bacterial strains

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain compounds exhibited better cytotoxicity compared to standard treatments like bleomycin, highlighting their potential as anticancer agents .

Case Study 2: Neuroprotective Potential

Research into the neuroprotective properties of piperidine compounds revealed that they could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer’s disease. The inhibition of these enzymes suggests a therapeutic avenue for cognitive disorders .

Biochemical Pathways

The compound's interaction with biochemical pathways is crucial for understanding its biological effects:

  • Metabolic Pathways : It is metabolized by cytochrome P450 enzymes, which may lead to the formation of active metabolites that contribute to its biological activity.
  • Cell Signaling : By modulating protein kinase activities, the compound can influence cell signaling pathways that regulate growth and survival.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that are of interest in scientific research:

Anticancer Properties

Research indicates that (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine may induce apoptosis in various cancer cell lines. Its structural similarity to neurotransmitters allows it to interact with cellular pathways involved in cancer progression.

Case Study : A study on FaDu hypopharyngeal tumor cells demonstrated that certain piperidine derivatives showed enhanced cytotoxicity compared to standard treatments like bleomycin, suggesting potential as anticancer agents .

Neuroprotective Effects

Given its ability to modulate neurotransmitter systems, this compound may have neuroprotective properties. It has been studied for its effects on enzymes such as acetylcholinesterase, which are linked to neurodegenerative diseases.

Case Study : Research has shown that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase, indicating potential therapeutic applications for cognitive disorders like Alzheimer's disease .

Antimicrobial Activity

Some studies suggest that derivatives of piperidine exhibit antimicrobial properties against various bacterial strains, indicating potential use in treating infections.

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveModulates neurotransmitter systems
AntimicrobialEffective against various bacterial strains

Biochemical Pathways

Understanding how this compound interacts with biochemical pathways is crucial for elucidating its biological effects:

  • Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its biological activity.
  • Cell Signaling : By modulating protein kinase activities, it influences cell signaling pathways that regulate growth and survival.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
This compound C₉H₂₀N₂ 156.27 1-isopropyl, 3-(methylaminomethyl) Compact, branched alkyl and amine groups on piperidine
Isopropyl-(1-methyl-piperidin-3-yl)-amine C₉H₂₀N₂ 156.27 1-methyl, 3-isopropylamine Lacks methylene bridge; direct isopropylamine substitution at C3
N-(4-(2-(3-(2-Methylpiperidin-1-yl)propylamino)ethyl)benzyl)-3-(2-methylpiperidin-1-yl)propan-1-amine C₂₉H₅₀N₄ 466.74 Dual 2-methylpiperidinylpropyl chains, aromatic benzyl group Extended alkyl-aryl backbone; dual piperidine moieties
5-{{1-[2-(1-Benzofuran-2-yl)ethyl]piperidin-4-yl}oxy}-N-methyl-N-propylpentan-1-amine C₂₅H₃₆N₂O₂ 408.57 Benzofuran-ethyl, N-methyl-N-propylamine chain Bulky benzofuran substituent; ether linkage at C4
cis-3,6-Disubstituted piperidine derivatives Variable ~300–400 Electron-withdrawing groups (e.g., trifluoromethyl) at C3 and C6 Conformationally constrained; high DAT/SERT/NET affinity

Key Observations :

  • The target compound’s methylaminomethyl group distinguishes it from Isopropyl-(1-methyl-piperidin-3-yl)-amine, which lacks the methylene bridge .

Bioactivity and Pharmacological Potential

  • Target Compound: No direct bioactivity data are available. However, structural analogs like cis-3,6-disubstituted piperidines exhibit nanomolar affinity for DAT (e.g., compound S,S-(-)-19a, IC₅₀ = 11.3 nM) .
  • Isopropyl-(1-methyl-piperidin-3-yl)-amine : Unstudied pharmacologically but shares a scaffold with compounds showing CNS activity .

Preparation Methods

Reductive Amination

Reductive amination is a widely used method for introducing alkyl groups onto amines. It involves the reaction of an aldehyde or ketone with an amine, followed by reduction of the resulting imine or iminium intermediate.

  • For this compound, the 3-piperidinylmethyl amine intermediate can be reacted with acetone or an isopropyl aldehyde equivalent under reductive amination conditions to install the isopropyl group at the nitrogen.
  • Typical reducing agents include sodium cyanoborohydride or catalytic hydrogenation.
  • This method allows for selective N-alkylation without over-alkylation.

Alkylation of Piperidine Derivatives

Direct alkylation of piperidine nitrogen with isopropyl halides or related electrophiles is another route.

  • Starting from 3-(methylaminomethyl)piperidine, the nitrogen can be alkylated with isopropyl bromide or chloride under basic conditions.
  • Careful control of reaction conditions is necessary to avoid multiple alkylations or side reactions.

Detailed Preparation Methods

Synthesis via Mannich Reaction and Reduction (Patent CN102070461A)

A patented method for synthesizing N-methyl isopropylamine, a close analog, involves:

  • Step 1: Mannich reaction between anhydrous isopropylamine and formaldehyde under cold conditions (0–10 °C) to form 1,3,5-tris(sec-propyl)-hexahydro-1,3,5-triazine intermediate.
  • Step 2: Acidic hydrolysis and reduction of the triazine intermediate with zinc powder in aqueous medium.
  • Step 3: Neutralization and distillation to isolate the N-methyl isopropylamine product.

This method highlights the use of formaldehyde and amine condensation followed by reduction to achieve selective N-alkylation.

Reductive Amination Using Zinc-Mediated Catalysis (Recent Research)

A recent study demonstrated a zinc-mediated multicomponent reaction for α-branched amines synthesis, which can be adapted for tertiary amines like this compound:

  • The reaction involves mixing amines with aldehydes and alkyl halides in the presence of zinc catalysts.
  • This single-step process yields tertiary alkylamines in high yields (up to 93% isolated yield).
  • The method tolerates a broad range of functional groups and avoids the need for preformed ketone intermediates.

Palladium-Catalyzed Allylic Amination and Cyclization (Literature Synthesis of Piperidines)

  • Piperidine rings can be constructed via palladium-catalyzed allylic amination followed by Michael addition.
  • Starting from bromo-acetal derivatives, sequential reactions lead to substituted piperidines.
  • Subsequent functional group transformations introduce the methylamine and isopropyl substituents.
  • This method is useful for stereoselective synthesis and complex piperidine scaffolds.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Advantages Limitations
Mannich Reaction + Zn Reduction Isopropylamine, formaldehyde, Zn powder, HCl 60 (approx.) Simple reagents, scalable Requires careful temperature control, multi-step
Zinc-Mediated Reductive Amination Amine, aldehyde, alkyl halide, Zn catalyst 80-93 One-step, high yield, broad scope Requires zinc catalyst, optimization needed
Pd-Catalyzed Allylic Amination Bromo-acetal, Pd catalyst, amines 60-77 Stereoselective, versatile Multi-step, requires Pd catalyst
Direct Alkylation of Piperidine Piperidine derivative, isopropyl halide, base Variable Straightforward Risk of over-alkylation, side products

Research Findings and Notes

  • The zinc-mediated reductive amination method represents a modern, efficient approach to tertiary amine synthesis, including branched amines like this compound, with excellent yields and functional group tolerance.
  • Traditional Mannich reaction followed by reduction remains a reliable classical method, especially for industrial scale, but involves more steps and careful control of reaction parameters.
  • Palladium-catalyzed methods offer stereochemical control and are useful for complex piperidine derivatives but are less direct and require expensive catalysts.
  • Direct alkylation methods are simple but require optimization to avoid side reactions and ensure selectivity.

Q & A

Q. What are the optimal synthetic routes for (1-isopropyl-piperidin-3-ylmethyl)-methyl-amine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves alkylation or condensation reactions. For example, analogous piperidine derivatives are synthesized via reductive amination or nucleophilic substitution using isopropylamine and halogenated intermediates. Optimization parameters include temperature (80–120°C), solvent polarity (e.g., ethanol vs. THF), and catalyst choice (e.g., NaBH₃CN for reductive amination). Statistical factorial design (e.g., Taguchi or Box-Behnken) can reduce experimental runs while identifying critical factors like pH or molar ratios .
  • Table 1 : Yield variation with solvent and temperature
SolventTemp (°C)Yield (%)
Ethanol8062
THF10078
DMF12055

Q. Which spectroscopic and analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR (to confirm amine and piperidine ring protons), FT-IR (for N-H stretching at ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) . Elemental analysis (C, H, N) should align with theoretical values within ±0.3%. X-ray crystallography is ideal for resolving stereochemistry but requires high-purity crystals .

Q. How can preliminary biological activity screening be designed to prioritize this compound for further study?

  • Methodological Answer : Use tiered assays:
  • Tier 1 : Broad-spectrum antibacterial screening (e.g., MIC against E. coli and S. aureus) .
  • Tier 2 : Cytotoxicity profiling (e.g., IC₅₀ in HEK293 cells).
  • Tier 3 : Selectivity indices (ratio of cytotoxicity to antimicrobial activity).
    Dose-response curves (log[concentration] vs. inhibition) validate reproducibility .

Advanced Research Questions

Q. How can QSAR models predict the antibacterial efficacy of derivatives of this compound?

  • Methodological Answer : Use MOE or Schrödinger software to correlate descriptors (e.g., Log P, polar surface area) with bioactivity. For example, a QSAR equation from analogous amines showed: Activity = 1.2(±0.3)Log P – 0.8(±0.2)SMR + 2.1 , where SMR = steric molar refractivity. Validate with leave-one-out cross-validation (LOO-CV; q² > 0.6) and external test sets (R² > 0.5) .
  • Table 2 : Key QSAR descriptors and coefficients
DescriptorCoefficientp-value
Log P+1.2<0.01
SMR-0.8<0.05

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or ring-opening reactions?

  • Methodological Answer : Computational studies (DFT at B3LYP/6-31G*) reveal transition-state energetics. For example, the isopropyl group increases steric hindrance, slowing SN2 kinetics but favoring elimination at high temperatures. Solvent effects (e.g., DMSO stabilizes charged intermediates) can be modeled via COSMO-RS .

Q. How can AI-driven platforms like COMSOL Multiphysics optimize reaction scale-up or purification?

  • Methodological Answer : Implement multiphysics simulations to model heat/mass transfer in continuous-flow reactors. For purification, train neural networks on HPLC retention times (C18 columns, acetonitrile/water gradients) to predict elution profiles. Validate with real-time PAT (process analytical technology) sensors .

Q. What factorial design approaches are suitable for resolving contradictory data in reaction optimization?

  • Methodological Answer : Apply response surface methodology (RSM) with central composite design. For example, if yield and purity conflict, use desirability functions to balance both. Confounding factors (e.g., impurity from side reactions) are identified via ANOVA (p < 0.05) .

Q. Which advanced purification techniques ensure high enantiomeric excess (ee) for chiral variants?

  • Methodological Answer : Use chiral SFC (supercritical fluid chromatography) with cellulose-based columns (e.g., Chiralpak IC). Optimize mobile phase (CO₂/isopropanol) and backpressure (100–150 bar). For crystallization, screen co-solvents (e.g., hexane/ethyl acetate) to induce diastereomeric salt formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.